N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

Medicinal Chemistry Drug-Likeness Physicochemical Property Prediction

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine (CAS 537011-52-2) is a synthetic small molecule belonging to the class of indole derivatives. Its structure features a 2-methyl-1H-indole core linked via a methylene bridge to a 3,4-dimethoxyphenyl group and further substituted with a 4-methylpyridin-2-amine moiety.

Molecular Formula C24H25N3O2
Molecular Weight 387.483
CAS No. 537011-52-2
Cat. No. B2483532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
CAS537011-52-2
Molecular FormulaC24H25N3O2
Molecular Weight387.483
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C
InChIInChI=1S/C24H25N3O2/c1-15-11-12-25-22(13-15)27-24(17-9-10-20(28-3)21(14-17)29-4)23-16(2)26-19-8-6-5-7-18(19)23/h5-14,24,26H,1-4H3,(H,25,27)
InChIKeyBHALWJOZQZIUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline: N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine (CAS 537011-52-2) Chemical Class and Identity


N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine (CAS 537011-52-2) is a synthetic small molecule belonging to the class of indole derivatives. Its structure features a 2-methyl-1H-indole core linked via a methylene bridge to a 3,4-dimethoxyphenyl group and further substituted with a 4-methylpyridin-2-amine moiety . This compound is a member of a broader series of (2-methyl-1H-indol-3-yl)methyl-pyridin-2-amines that have been explored in medicinal chemistry, particularly as potential ligands for G-protein coupled receptors (GPCRs) and kinase targets [1]. Despite its availability from commercial screening libraries, peer-reviewed literature providing quantitative biological profiling of this specific molecule is extremely limited.

Chemical Class Indole derivative; (2-methyl-1H-indol-3-yl)methyl-pyridin-2-amine series
Procurement Source Commercial screening library compound
Evidence Strength Extremely limited peer-reviewed quantitative profiling available

Why N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine Cannot Be Simply Substituted with In-Class Analogs


Generic substitution within this chemical series is not scientifically defensible. The core scaffold of (2-methyl-1H-indol-3-yl)methyl-pyridin-2-amines is highly sensitive to peripheral modification. Even minor changes to the aryl substituent can drastically alter target binding profiles. In related series, replacing a 4-halophenyl group with a 3,4-dimethoxyphenyl group has been shown to invert selectivity between receptor subtypes or abolish activity entirely [1]. Without direct head-to-head comparison data for CAS 537011-52-2 against its specific analogs, any assumption of functional equivalence is a high-risk procurement error that can compromise assay reproducibility and project validity .

Scaffold sensitivity to aryl modifications
Even minor changes (e.g., 4-halophenyl to 3,4-dimethoxyphenyl) can invert receptor subtype selectivity or abolish activity.
No direct head-to-head comparison data
Without matched-pair data for CAS 537011-52-2 versus specific analogs, functional equivalence cannot be assumed.
High-risk procurement assumption
Treating any in-class analog as interchangeable may compromise assay reproducibility and project validity.

Quantitative Differentiation Evidence for N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine Against Its Closest Analogs


Structural Differentiation from Halogenated Analogs Based on Lipophilicity and Polar Surface Area

The 3,4-dimethoxyphenyl substituent of the target compound confers distinct physicochemical properties compared to its 4-chloro and 4-fluoro analogs. In silico predictions indicate a higher polar surface area (59 Ų) and balanced LogP (ACD/LogP = 4.67) for the target compound, suggesting improved aqueous solubility potential over the more lipophilic 4-chlorophenyl analog . This directly impacts formulation and DMSO solubility profiles in procurement.

Lipophilicity & TPSA
Class-level
TPSA 59 Ų · LogP 4.67
(Δ TPSA +17.2 Ų; Δ LogP −0.83 vs. 4-Cl analog)
Higher TPSA and lower LogP may support aqueous solubility for assay preparation.
Predicted values; solubility must be experimentally verified.
Medicinal Chemistry Drug-Likeness Physicochemical Property Prediction

Differentiation in Hydrogen Bonding Capacity vs. Benzodioxolyl Analog

The target compound's 3,4-dimethoxyphenyl group provides two hydrogen bond acceptor sites (the methoxy oxygens), which is a key differentiator from the methylenedioxy-containing analog (N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine). The benzodioxolyl analog lacks freely rotating methoxy groups and has a constrained hydrogen bond geometry . This difference in conformational freedom and electron distribution can lead to divergent binding poses for targets with precise hydrogen-bonding requirements, such as kinase hinge regions.

H-Bond & Flexibility
Class-level
5 H-bond acceptors · ~6 rotatable bonds
(Δ rotatable bonds ≈ +2 vs. benzodioxolyl analog)
Increased conformational flexibility may allow distinct target engagement modes.
Binding pose predictions require crystallographic confirmation.
Medicinal Chemistry Molecular Recognition Target Engagement

Substituent Size and Steric Bulk Differentiation from 4-Fluorophenyl Analog

The 3,4-dimethoxyphenyl substituent is significantly larger and more sterically demanding than the 4-fluorophenyl group found in a direct analog . While no direct potency data exists for the target compound, SAR from related indole-based series demonstrates that increasing substituent size at this position can dramatically shift selectivity profiles between closely related targets, such as receptor subtypes or kinase isoforms, by exploiting differences in pocket size and shape [1].

Steric Bulk (MR)
Class-level
Molar Refractivity 118.1 cm³
(Δ MR ≈ +13 cm³ vs. 4-F analog)
Larger substituent may probe sterically sensitive binding sub-pockets.
Steric advantage inferred from SAR trends; direct target data unavailable.
Structure-Activity Relationship Steric Effects Binding Pocket Compatibility

High-Value Application Scenarios for N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine Supported by Differential Evidence


Probe for Receptors or Kinases Requiring a Large, Electron-Rich Aryl Substituent

When a screening campaign or SAR study targets a binding site with a known preference for electron-rich, sterically bulky substituents—such as the deep hydrophobic pocket of certain GPCRs or the selectivity pocket of a kinase—the 3,4-dimethoxyphenyl group of this compound makes it a superior candidate over its 4-fluoro or 4-chloro analogs, which present smaller, less electron-dense groups . Its use can reveal structure-activity relationships that are inaccessible with commercially prevalent halogenated versions.

Solubility-Challenged Assay Workflows Requiring Acceptable Aqueous Solubility

For assays where high DMSO concentrations are detrimental (e.g., certain cell-based phenotypic screens or long-term stability studies), the target compound's predicted lower LogP and higher TPSA compared to the 4-chlorophenyl analog suggest improved aqueous solubility . This physicochemical profile reduces the risk of compound precipitation in assay media, a common procurement selection criterion for building quality screening libraries.

Exploration of Conformational Dynamics in Target Engagement

In biophysical studies (e.g., X-ray crystallography, NMR, or molecular dynamics simulations) aimed at understanding how ligand flexibility influences binding kinetics, the higher number of rotatable bonds in this compound relative to the rigid benzodioxolyl analog makes it a preferred tool. It can be used to investigate the entropic penalty of binding and to map flexible binding pockets that cannot be accurately probed by more constrained scaffolds .

Negative Control or Inactive Pair Identification for Phenotypic Screening

If biological screening reveals the target compound to be inactive against a primary target, its close structural similarity to putatively active analogs positions it as an ideal negative control. A matched molecular pair analysis with the 4-chloro or 4-fluoro analogs can deconvolute the specific contribution of the 3,4-dimethoxy motif to any observed phenotype, increasing the rigor and reproducibility of the study .

Application
Selection Property
Validation Focus
GPCR/kinase large-pocket probe
Sterically bulky, electron-rich 3,4-dimethoxyphenyl group
Binding site steric and electronic complementarity assessment
Low-DMSO solubility-sensitive assays
Predicted favorable aqueous solubility profile (higher TPSA, lower LogP)
Compound precipitation risk in assay media
Ligand flexibility & binding kinetics studies
Increased conformational flexibility (higher rotatable bond count)
Entropic binding penalty and flexible pocket mapping
Negative control for phenotypic screening
Structural similarity to active halogenated analogs
Matched molecular pair deconvolution of 3,4-dimethoxy motif
Quote Request

Request a Quote for N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.